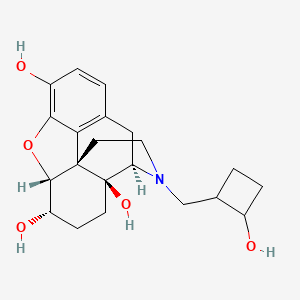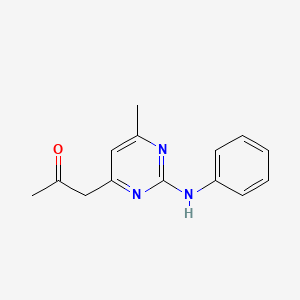
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one is a chemical compound known for its diverse applications in scientific research and industry. It is also referred to as Mepanipyrim-2-oxopropyl . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperbenzoic acid, nucleophilic substitution with trimethylsilyl cyanide, and subsequent reactions with sodium and ammonium chloride in ethanol . These steps are carried out under specific conditions such as reflux and room temperature, depending on the reaction requirements.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one include:
- 1-(4-(6-(2-(Isopropylsulfonyl)phenylamino)-9H-purin-2-ylamino)-3-methoxyphenyl)piperidin-4-ol
- 2-piperidin-4-ylpropan-2-ol
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(2-anilino-6-methylpyrimidin-4-yl)propan-2-one |
InChI |
InChI=1S/C14H15N3O/c1-10-8-13(9-11(2)18)17-14(15-10)16-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,16,17) |
InChI Key |
UOUKYCTUDHNEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



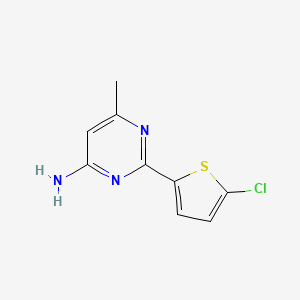
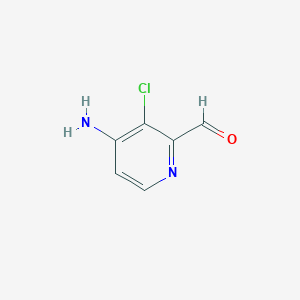
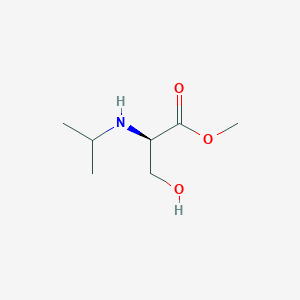

![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)

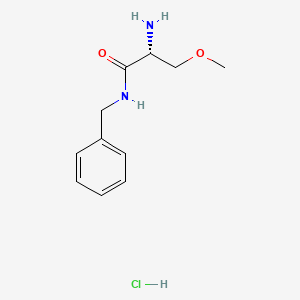

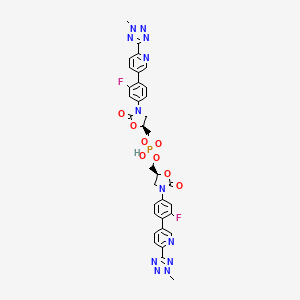
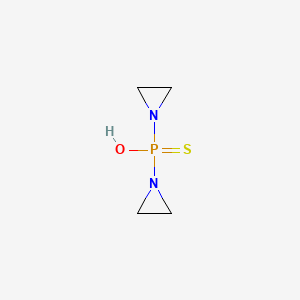
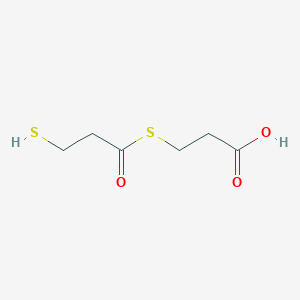
![8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13440810.png)
